molecular formula C42H54N12O5 B10862004 Btk-IN-24

Btk-IN-24

Cat. No.: B10862004
M. Wt: 807.0 g/mol
InChI Key: HPTPDBYCFHFWJG-CWTKIQHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NX-5948 is a novel, orally administered small molecule that functions as a selective degrader of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B cells and myeloid cells, playing a significant role in the immune response. Overexpression of Bruton’s tyrosine kinase can lead to hyperactive B cell receptor signaling, plasma cell generation, and autoantibody secretion, which are hallmarks of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis .

Preparation Methods

The synthesis of NX-5948 involves the creation of a chimeric targeting molecule that engages the E3 ligase cereblon to promote the selective degradation of Bruton’s tyrosine kinase. The synthetic route includes the following steps:

Industrial production methods for NX-5948 are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

NX-5948 undergoes several types of chemical reactions, primarily focusing on its interaction with Bruton’s tyrosine kinase:

Common reagents and conditions used in these reactions include the use of cereblon E3 ligase, ubiquitin, and proteasomes. The major product formed from these reactions is the degraded form of Bruton’s tyrosine kinase.

Scientific Research Applications

NX-5948 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: NX-5948 serves as a model compound for studying targeted protein degradation and the development of chimeric targeting molecules.

    Biology: In biological research, NX-5948 is used to study the role of Bruton’s tyrosine kinase in B cell signaling and autoimmune diseases.

    Medicine: NX-5948 is being developed as a therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. .

Mechanism of Action

NX-5948 exerts its effects by selectively degrading Bruton’s tyrosine kinase. The mechanism involves the following steps:

Properties

Molecular Formula

C42H54N12O5

Molecular Weight

807.0 g/mol

IUPAC Name

3-[4-[1-[[1-[6-[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]pyridin-3-yl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C42H54N12O5/c1-50-21-22-54(42(50)59)32-3-2-16-53(26-32)35-24-45-37(38(43)56)39(48-35)46-30-6-4-28(5-7-30)29-14-17-51(18-15-29)25-27-12-19-52(20-13-27)31-8-9-33(44-23-31)40(57)47-34-10-11-36(55)49-41(34)58/h4-9,23-24,27,29,32,34H,2-3,10-22,25-26H2,1H3,(H2,43,56)(H,46,48)(H,47,57)(H,49,55,58)/t32-,34+/m1/s1

InChI Key

HPTPDBYCFHFWJG-CWTKIQHKSA-N

Isomeric SMILES

CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)N[C@H]8CCC(=O)NC8=O)C(=O)N

Canonical SMILES

CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)NC8CCC(=O)NC8=O)C(=O)N

Origin of Product

United States

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